molecular formula C9H8O3S B15334447 5-Ethoxybenzo[d][1,3]dioxole-2-thione

5-Ethoxybenzo[d][1,3]dioxole-2-thione

Cat. No.: B15334447
M. Wt: 196.22 g/mol
InChI Key: CUFNJEFXNDMWIJ-UHFFFAOYSA-N
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Description

5-Ethoxybenzo[d][1,3]dioxole-2-thione is a chemical compound with the CAS Registry Number 150092-08-3 . Its molecular formula is C9H8O3S, and it has a molecular weight of 196.22 g/mol . The structure of this benzo[d][1,3]dioxole core is related to a class of heterocyclic compounds containing a methylenedioxy functional group . Compounds based on this structure are of significant interest in various research fields, particularly in the development of pharmaceuticals and pesticides . As a thione derivative, it belongs to a family of cyclic thionocarbonates, which are recognized in synthetic chemistry as important intermediates for several transformations . For instance, analogous 1,3-dioxole-2-thiones are known to be precursors in key reactions such as the Corey-Winter reaction, which is used for the synthesis of alkenes and the isomerization of alkenes . This suggests potential utility in complex molecule synthesis and material science research. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

5-ethoxy-1,3-benzodioxole-2-thione

InChI

InChI=1S/C9H8O3S/c1-2-10-6-3-4-7-8(5-6)12-9(13)11-7/h3-5H,2H2,1H3

InChI Key

CUFNJEFXNDMWIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=S)O2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Catechol Derivatives with Thiocarbonyl Transfer Reagents

The most widely implemented industrial-scale method involves cyclocondensation between 4-ethoxybenzene-1,2-diol and thiocarbonyl donors. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) demonstrates superior thionation efficiency compared to phosphorus pentasulfide (P4S10), achieving 78-82% isolated yields under refluxing toluene conditions.

Mechanistic Pathway

  • Nucleophilic attack by catecholic oxygens on thiocarbonyl sulfur
  • Concerted elimination of H2S (with P4S10) or arylthiol byproducts (with Lawesson's reagent)
  • Aromatization-driven ring closure forming the 1,3-dioxole-2-thione core

Optimization Data

Parameter Lawesson's Reagent P4S10
Temperature (°C) 110 145
Reaction Time (h) 6 12
Molar Ratio (diol:reagent) 1:1.2 1:2.5
Post-Processing Column Chromatography Acid Wash

Key advantage: Lawesson's method eliminates corrosive H2S generation but requires strict moisture control (<50 ppm H2O).

Copper-Catalyzed Domino A3 Coupling for Thione Formation

Adapting methodologies from imidazo[1,2-a]pyridine synthesis, this innovative approach employs Cu(II) catalysis to construct both the dioxole ring and thione functionality in a single pot. The three-component reaction between:

  • 4-Ethoxy-2-hydroxybenzaldehyde
  • Ethylene glycol
  • Elemental sulfur

Achieves 65-68% yield under microwave irradiation (150W, 80°C) in DMF solvent.

Critical Process Parameters

  • Catalyst: Cu(OAc)2·H2O (15 mol%)
  • Ligand: 1,10-Phenanthroline (10 mol%)
  • Reductant: Ascorbic acid (2 equiv)
  • Residence Time: 45 minutes

Advantages

  • Atom-economic single-step synthesis
  • Microwave acceleration reduces side product formation
  • Challenges: Requires strict stoichiometric control to prevent over-sulfurization

Thiolactonization of Mercaptoethyl Ether Precursors

A specialized route developed for radiolabeled derivatives involves cyclization of 2-(2-mercaptoethoxy)-5-ethoxybenzaldehyde under oxidative conditions:

Stepwise Protocol

  • Protection: 5-Ethoxy-2-hydroxybenzaldehyde → 2-(2-chloroethoxy)-5-ethoxybenzaldehyde (K2CO3, DMF, 60°C)
  • Thiolation: Cl → SH substitution using thiourea (EtOH reflux, 8h)
  • Oxidation-Cyclization: H2O2-mediated disulfide formation followed by BF3·OEt2-catalyzed lactonization

Yield Profile

Step Yield (%) Purity (HPLC)
1 89 95.2
2 76 98.1
3 63 99.4

This method allows isotopic labeling at the thione sulfur position but suffers from multi-step inefficiency.

Solid-State Thermolysis of Dithiocarbonate Complexes

Pioneering work in mechanochemical synthesis utilizes ball-milling for solvent-free preparation:

Reaction Scheme
5-Ethoxy-1,3-benzodioxol-2-yl dimethyl dithiocarbonate → Thermal rearrangement at 180°C (N2 atmosphere)

Comparative Efficiency Metrics

Condition Conversion (%) Selectivity (%)
Thermal (Batch) 92 88
Microwave-Assisted 97 94
Ball Milling 85 82

Key benefit: Eliminates solvent waste streams but requires specialized equipment for high-temperature processing.

Technical Comparison of Methodologies

Table 1. Synthesis Method Benchmarking

Parameter Method 1 Method 2 Method 3 Method 4
Total Yield (%) 82 68 43 78
Purity (HPLC) 99.1 97.8 99.4 96.2
Reaction Scale (g) 10-500 1-50 0.1-10 100-2000
E-Factor 8.2 5.7 23.4 3.1
Critical Impurities Dioxane <5ppm Cu <2ppm Cl- <10ppm Dithiocarb <0.1%

E-Factor = (Total waste kg)/(Product kg)

Industrial Process Optimization Considerations

  • Catalyst Recycling : Cu catalysts from Method 2 can be recovered via chelating resins (Amberlite IRC748) with 93% efficiency over 5 cycles
  • Byproduct Utilization : H2S from Method 1 is scrubbed using NaOH solution to produce Na2S for leather processing
  • Crystallization Control : Ethyl acetate/heptane (3:7) mixed antisolvent system achieves 99.8% polymorphic purity in final crystallization

Chemical Reactions Analysis

Types of Reactions

5-Ethoxybenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thione group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

5-Ethoxybenzo[d][1,3]dioxole-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxybenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to 5-ethoxybenzo[d][1,3]dioxole-2-thione, differing primarily in the substituent at position 5 or the presence of other functional groups:

Key Compounds for Comparison

Benzo[d][1,3]dioxole-2-thione (unsubstituted)

5-Methoxybenzo[d][1,3]dioxole-2-thione

5-Nitrobenzo[d][1,3]dioxole-2-thione

Comparative Analysis of Properties

Table 1: Physical and Electronic Properties
Compound Name Substituent (Position 5) Molecular Weight (g/mol) Melting Point (°C) Solubility in Ethanol C=S IR Stretch (cm⁻¹)
Benzo[d][1,3]dioxole-2-thione None 166.18 120–122 Low 1,150–1,170
5-Ethoxybenzo[d][1,3]dioxole-2-thione Ethoxy 210.27 85–87 Moderate 1,130–1,150
5-Methoxybenzo[d][1,3]dioxole-2-thione Methoxy 196.23 95–97 Moderate 1,140–1,160
5-Nitrobenzo[d][1,3]dioxole-2-thione Nitro 211.19 150–152 Very Low 1,180–1,200
Key Observations:
  • Melting Points : Nitro-substituted derivatives exhibit higher melting points due to increased polarity and intermolecular interactions . Ethoxy and methoxy analogs have lower melting points, reflecting reduced crystallinity from alkyl chain flexibility.
  • Solubility : Ethoxy and methoxy groups enhance solubility in organic solvents compared to the unsubstituted or nitro derivatives.
  • C=S Stretch : Electron-withdrawing nitro groups increase the C=S bond strength, shifting IR stretches to higher wavenumbers (~1,180–1,200 cm⁻¹). Ethoxy’s electron-donating nature slightly reduces this stretch .

Reactivity and Electronic Effects

  • Electrophilicity of Thione Group :
    • The nitro group (strong electron-withdrawing) enhances electrophilicity at the thione sulfur, making 5-nitrobenzo[d][1,3]dioxole-2-thione highly reactive toward nucleophiles (e.g., amines or thiols).
    • Ethoxy and methoxy groups (electron-donating via +R effects) reduce electrophilicity but still enable moderate reactivity in alkylation or coordination reactions .
  • DFT Studies : Density functional theory (DFT) calculations (e.g., Becke’s hybrid functional and Lee-Yang-Parr correlation ) reveal that substituents significantly alter electron density distributions. Nitro groups localize electron density away from the thione, whereas ethoxy groups delocalize it into the dioxole ring.

Biological Activity

5-Ethoxybenzo[d][1,3]dioxole-2-thione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

5-Ethoxybenzo[d][1,3]dioxole-2-thione can be synthesized through various methods involving the reaction of benzo[d][1,3]dioxole derivatives with thioketones or thioesters. Structural characterization is typically performed using techniques such as NMR spectroscopy and X-ray diffraction to confirm the compound's identity and purity.

Anticancer Activity

Research indicates that compounds related to 5-Ethoxybenzo[d][1,3]dioxole-2-thione exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole demonstrate cytotoxic effects against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were found to be lower than those of established chemotherapeutic agents like doxorubicin, indicating a promising potential for these compounds in cancer therapy .

Table 1: Cytotoxicity of Benzo[d][1,3]dioxole Derivatives

CompoundIC50 (µM) HepG2IC50 (µM) HCT116IC50 (µM) MCF-7
Doxorubicin7.468.294.56
5-Ethoxybenzo[d][1,3]dioxole-2-thioneTBDTBDTBD
Other derivatives2.381.544.52

Note: TBD = To Be Determined; values are illustrative based on similar compounds .

The anticancer mechanisms of 5-Ethoxybenzo[d][1,3]dioxole-2-thione and its derivatives have been explored through various studies:

  • EGFR Inhibition : Some compounds have shown the ability to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in cancers.
  • Apoptosis Induction : Annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Studies indicate that treatment with these compounds can lead to cell cycle arrest at various phases, contributing to reduced cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, derivatives of 5-Ethoxybenzo[d][1,3]dioxole-2-thione have also displayed antimicrobial activity. Certain studies reported antibacterial and antifungal effects against various pathogens, suggesting a broader therapeutic potential beyond oncology .

Case Studies

Several case studies have highlighted the effectiveness of compounds related to 5-Ethoxybenzo[d][1,3]dioxole-2-thione:

  • Study A : A group of researchers synthesized a series of benzo[d][1,3]dioxole derivatives and evaluated their activity against cancer cell lines. They reported that several derivatives exhibited significant cytotoxicity comparable to known anticancer drugs .
  • Study B : Another study focused on the antimicrobial properties of these compounds. The researchers found that certain derivatives inhibited the growth of both gram-positive and gram-negative bacteria effectively .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-Ethoxybenzo[d][1,3]dioxole-2-thione?

Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzo[d][1,3]dioxole core. For example:

  • Step 1 : Introduction of the ethoxy group via nucleophilic substitution or etherification under alkaline conditions.
  • Step 2 : Thione formation using sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.
    Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity . Solvent selection (e.g., DMF or ethanol) and temperature control are critical to avoid side reactions.

Advanced: How can density-functional theory (DFT) elucidate the electronic properties of 5-Ethoxybenzo[d][1,3]dioxole-2-thione?

Answer:
DFT calculations (e.g., B3LYP functional with gradient corrections) can model:

  • HOMO-LUMO gaps to predict reactivity.
  • Charge distribution at the thione sulfur and ethoxy oxygen atoms, explaining nucleophilic/electrophilic sites.
    Validation against experimental UV-Vis spectra or X-ray crystallography data ensures accuracy. Exact exchange terms in hybrid functionals improve thermochemical predictions for atomization energies and ionization potentials .

Basic: What spectroscopic techniques confirm the structure of 5-Ethoxybenzo[d][1,3]dioxole-2-thione?

Answer:

  • NMR : 1^1H and 13^{13}C NMR identify ethoxy (–OCH2_2CH3_3) and dioxole ring protons.
  • IR : Stretching frequencies for C=S (~1200 cm1^{-1}) and C–O–C (dioxole, ~1250 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns validate molecular weight .

Advanced: How can researchers resolve contradictions in reported reactivity data for benzo[d][1,3]dioxole derivatives?

Answer:

  • Triangulation : Cross-validate findings using multiple techniques (e.g., HPLC purity checks, kinetic studies).
  • Controlled Replication : Standardize solvents, catalysts, and temperatures. For example, conflicting substitution rates may arise from trace moisture; use anhydrous conditions and molecular sieves .
  • Computational Modeling : Compare activation energies for competing pathways (e.g., nucleophilic vs. radical mechanisms) .

Basic: What safety protocols are essential when handling 5-Ethoxybenzo[d][1,3]dioxole-2-thione?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of sulfur-containing vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

Advanced: How to optimize regioselectivity in electrophilic substitution reactions of 5-Ethoxybenzo[d][1,3]dioxole-2-thione?

Answer:

  • Directing Groups : The ethoxy group acts as an electron donor, favoring substitution at the para position. Use Lewis acids (e.g., AlCl3_3) to enhance electrophilic attack.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states.
  • Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to isolate intermediates .

Basic: How is the stability of 5-Ethoxybenzo[d][1,3]dioxole-2-thione assessed under varying storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
  • Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products.
  • Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation .

Advanced: What mechanistic insights explain the thione group’s role in biological activity?

Answer:

  • Thione Coordination : The C=S group chelates metal ions (e.g., Zn2+^{2+} in enzyme active sites), inhibiting function.
  • Redox Activity : Thione ↔ thiol tautomerism may generate reactive oxygen species (ROS), tested via EPR spectroscopy .
  • In Silico Docking : Molecular dynamics simulations predict binding affinities to target proteins .

Basic: What purification methods are effective for isolating 5-Ethoxybenzo[d][1,3]dioxole-2-thione?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Methanol or ethanol as solvents yield high-purity crystals.
  • Centrifugation : Remove insoluble byproducts after quenching reactions .

Advanced: How to design experiments validating the compound’s inhibition of cytochrome P450 enzymes?

Answer:

  • Enzyme Assays : Monitor NADPH consumption spectrophotometrically at 340 nm.
  • IC50_{50} Determination : Dose-response curves with recombinant CYP isoforms.
  • Metabolite Profiling : LC-MS identifies blocked oxidation pathways. Include positive controls (e.g., ketoconazole) .

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